molecular formula C28H34N2O7 B12012744 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12012744
M. Wt: 510.6 g/mol
InChI Key: UNOOIYRINOVEDV-WJTDDFOZSA-N
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Description

5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes multiple functional groups such as methoxy, hydroxy, and morpholinyl, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrrol-2-one derivatives with different substituents. The uniqueness of 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which gives it distinct chemical and biological properties. Some similar compounds include:

  • 3-Hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H34N2O7

Molecular Weight

510.6 g/mol

IUPAC Name

(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O7/c1-18-17-19(34-2)9-10-20(18)25(31)23-24(21-7-5-8-22(35-3)27(21)36-4)30(28(33)26(23)32)12-6-11-29-13-15-37-16-14-29/h5,7-10,17,24,31H,6,11-16H2,1-4H3/b25-23+

InChI Key

UNOOIYRINOVEDV-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=C(C(=CC=C4)OC)OC)/O

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=C(C(=CC=C4)OC)OC)O

Origin of Product

United States

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